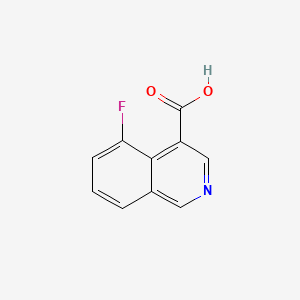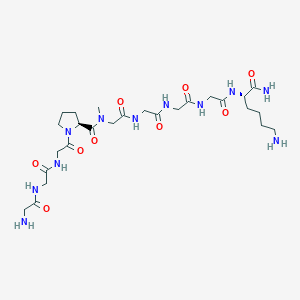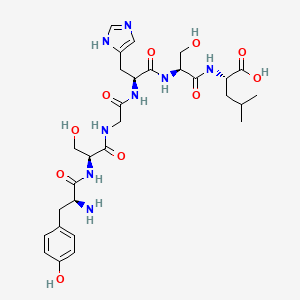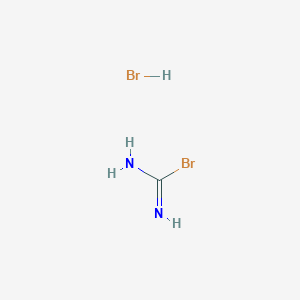![molecular formula C13H17NO3 B12521166 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione CAS No. 821306-63-2](/img/structure/B12521166.png)
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high yields and offers control over the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of strong alkali and alcohol to generate intermediate compounds, followed by hydrolysis reactions to obtain the final product in high yield . These methods are designed to be scalable and efficient, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the production of various materials and chemicals
Mecanismo De Acción
The mechanism of action of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound with similar structural features.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure
Uniqueness
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is unique due to its specific functional groups and the presence of the azabicyclo core. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
821306-63-2 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-but-3-enoyl-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C13H17NO3/c1-3-5-11(16)14-8-9-6-10(15)13(4-2,7-9)12(14)17/h3,9H,1,4-8H2,2H3 |
Clave InChI |
HXOJYIBTCWRSAS-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
